![molecular formula C14H19N3O3S B5662968 3,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5662968.png)
3,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}butanamide
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Overview
Description
Synthesis Analysis
Chemical synthesis often involves complex reactions such as palladium-catalyzed aminocarbonylations, which can be used to introduce carbonyl groups into aromatic compounds. For example, dimethylformamide acts as a carbon monoxide source in fast palladium-catalyzed aminocarbonylations of aryl bromides, showcasing a method that could be relevant for synthesizing complex amides (Wan et al., 2002).
Molecular Structure Analysis
The crystal structure of related molecules often reveals intricate details such as bond angles, distances, and overall molecular conformation. For instance, the synthesis and crystal structure of a compound with a tetrazole group determined by X-ray crystallography can shed light on the molecular geometry and intermolecular interactions, which are critical for understanding the molecular structure of complex organic compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, like the substitution reactions of α-alkyl nitro derivatives, provide insights into the reactivity and potential chemical transformations of the compound. These studies can reveal how functional groups influence reactivity and stability (Harsanyi & Norris, 1987).
Physical Properties Analysis
The physical properties of related compounds, including melting points, solubility, and crystalline structure, can offer valuable information for understanding the behavior of "3,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}butanamide." These properties are fundamental for the application and handling of the compound.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and compatibility with different solvents, are crucial for practical applications. Studies on related compounds, like the methylation reactions using dimethyl sulphoxide, provide insights into how the compound might react under similar conditions (Xie et al., 2017).
properties
IUPAC Name |
3,3-dimethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-9-5-6-10(17(19)20)7-11(9)15-13(21)16-12(18)8-14(2,3)4/h5-7H,8H2,1-4H3,(H2,15,16,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZPJZAPPJGBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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